molecular formula C3H8O3 B1340463 Glycerol-d8 CAS No. 7325-17-9

Glycerol-d8

Cat. No. B1340463
CAS RN: 7325-17-9
M. Wt: 100.14 g/mol
InChI Key: PEDCQBHIVMGVHV-YHPVEMKJSA-N
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Description

Glycerol-d8, also known as 1,2,3-Propanetriol-d8 or Deuterated glycerol, is a versatile compound with a wide variety of applications . It can be used as an intermediate, solvent, protein stabilizer, cell growth media reagent, and internal standard .


Molecular Structure Analysis

Glycerol-d8 has a molecular formula of C3H8O3 . Its molecular weight is 100.14 g/mol . The InChI string representation of its structure is InChI=1S/C3H8O3/c4-1-3 (6)2-5/h3-6H,1-2H2/i1D2,2D2,3D,4D,5D,6D .


Chemical Reactions Analysis

While specific chemical reactions involving Glycerol-d8 are not detailed in the search results, a study mentions that glycerol changes the tertiary structure of a pharmaceutical protein GA-Z and hindered the chemical degradation reactions deamidation, isomerisation, and hydrolysis .


Physical And Chemical Properties Analysis

Glycerol-d8 has a refractive index of n20/D 1.466 (lit.), a boiling point of 182 °C (lit.), a melting point of 20 °C (lit.), and a density of 1.371 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis

Glycerol-d8 is often used in chemical synthesis due to its deuterated nature . The presence of deuterium atoms makes it a valuable compound in the synthesis of other deuterated substances.

Research and Development

In the field of research and development, Glycerol-d8 is used as a standard or control in various experiments . Its unique properties allow researchers to differentiate it from other substances in their experiments.

Pharmaceutical Applications

Glycerol-d8 can be used in pharmaceutical applications. For example, it has been used in studies to understand the impact of glycerol on protein conformation .

Mechanism of Action

Target of Action

Glycerol-d8, also known as 1,2,3-Propanetriol-d8, is a deuterium-labeled form of glycerol . It is primarily used as a tracer in drug development processes . The primary targets of Glycerol-d8 are the enzymes involved in the glycerol metabolic pathway, such as glycerol kinase and glycerol 3-phosphate dehydrogenase .

Mode of Action

Glycerol-d8 interacts with its targets by being incorporated into the metabolic pathways where regular glycerol would be used. The deuterium labeling allows for tracking of the compound through these pathways . This can provide valuable information about the metabolic and pharmacokinetic profiles of drugs .

Biochemical Pathways

Glycerol-d8 is involved in the same biochemical pathways as glycerol. These include the glycerolipid metabolism pathway and the glycolysis pathway . In these pathways, glycerol-d8 is converted to glycerol 3-phosphate by glycerol kinase. Glycerol 3-phosphate is then further metabolized by glycerol 3-phosphate dehydrogenase .

Pharmacokinetics

The pharmacokinetics of Glycerol-d8 are similar to those of glycerol. The labeling does allow for more precise tracking of the compound, which can provide valuable information about its pharmacokinetics .

Result of Action

The molecular and cellular effects of Glycerol-d8’s action are primarily related to its role as a metabolic tracer. By being incorporated into metabolic pathways, it allows for the tracking of these pathways and the study of their function . This can provide valuable information about the metabolic and pharmacokinetic profiles of drugs .

Action Environment

The action of Glycerol-d8 can be influenced by various environmental factors. For example, the efficiency of its conversion to glycerol 3-phosphate can be affected by the availability of the necessary enzymes and cofactors . Additionally, factors such as temperature and pH can influence the stability and efficacy of the compound .

Future Directions

Glycerol-d8 could potentially be used in the determination of the main components of refill liquids in electronic cigarettes . Another study suggests that the water activity in glycerol-water mixtures could be explained by the hydrogen bonding network and molecular dynamics of water in the solution .

properties

IUPAC Name

1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-YHPVEMKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O[2H])O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481899
Record name Glycerol-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol-d8

CAS RN

7325-17-9
Record name 1,2,3-Propane-1,1,2,3,3-d5-triol-1,2,3-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7325-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is glycerol-d8 often used in Nuclear Magnetic Resonance (NMR) spectroscopy?

A1: Glycerol-d8 exhibits several properties that make it ideal for NMR studies:

  • High Viscosity: Its viscous nature slows down molecular tumbling in solution, promoting spin diffusion and enhancing spectral resolution, especially for complex mixtures. [, , ]
  • Deuteration: The replacement of exchangeable protons with deuterium minimizes solvent signal interference, improving the signal-to-noise ratio for the target molecule. [, , ]
  • Solvent Properties: It readily dissolves both polar and apolar compounds, making it versatile for analyzing diverse mixtures. []

Q2: How does glycerol-d8 contribute to studying molecular dynamics in NMR?

A2: Researchers utilize glycerol-d8 to manipulate molecular motions and investigate their impact on NMR observables. For instance, in studies of perdeuterated villin headpiece subdomain, adding glycerol-d8 increased solvent viscosity, effectively separating the timescales of internal protein motion and overall tumbling. This separation allowed for a clearer analysis of methyl group dynamics within the protein. []

Q3: Can you provide an example of how glycerol-d8 aids in studying specific molecular interactions using NMR?

A3: One study explored the interaction of a Gadolinium (Gd(III)) complex with various small molecules in a viscous glycerol-d8/D2O solution using NMR. By measuring the paramagnetic relaxation enhancement of the small molecule's protons due to the Gd(III) complex, researchers were able to determine the outer-sphere dipolar time correlation function, providing valuable insights into the dynamics of their interaction. []

Q4: Beyond its role as a solvent, how else is glycerol-d8 employed in research?

A4: Glycerol-d8 serves as a crucial component in Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR. It acts as a cryoprotectant, preventing ice crystal formation that can disrupt the homogeneous glass necessary for efficient polarization transfer. [, ]

Q5: Are there alternative approaches to using glycerol-d8 in DNP NMR?

A5: Recent research demonstrates that high concentrations of electrolytes like sodium chloride (NaCl) or lithium chloride (LiCl) in water can achieve comparable DNP enhancements without glycerol-d8. These electrolytes disrupt ice crystallization, offering a potential alternative for specific DNP applications. []

Q6: How is glycerol-d8 used in synthesizing labeled compounds for biological studies?

A6: Glycerol-d8 serves as a starting material for producing deuterium-labeled biomolecules. For instance, researchers synthesized ribose-3,4,5,5’-d4 from glycerol-d8 and subsequently used it to enzymatically produce deuterated ATP, GTP, UTP, and CTP. These labeled nucleotides found application in NMR studies of RNA structure and dynamics. []

Q7: Can glycerol-d8 be used to produce deuterated carbon sources for protein expression?

A7: While glycerol-d8 itself is a common deuterated carbon source, research explored using Escherichia coli strains evolved to utilize pyruvate as a carbon source. This enabled the production of deuterated proteins using in-house synthesized sodium pyruvate-d3, providing a potentially cost-effective alternative for large-scale protein deuteration. []

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